molecular formula C6H6BrNS B13334027 (5-Bromopyridin-2-yl)methanethiol

(5-Bromopyridin-2-yl)methanethiol

Cat. No.: B13334027
M. Wt: 204.09 g/mol
InChI Key: FFFFWZHOEFOQMA-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methanethiol (-CH₂SH) group at the 2-position. This structure confers unique reactivity due to the electron-withdrawing bromine atom, which influences the pyridine ring’s electronic properties, and the nucleophilic thiol group, which participates in redox and conjugation reactions.

Properties

IUPAC Name

(5-bromopyridin-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFFWZHOEFOQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, which is then converted to (5-Bromopyridin-2-yl)methanethiol through thiolation reactions .

Industrial Production Methods

Industrial production methods for (5-Bromopyridin-2-yl)methanethiol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Bromopyridin-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methanethiol (CH₃SH) and its derivatives are pivotal in sulfur cycling and biochemical pathways. Below is a comparative analysis of (5-Bromopyridin-2-yl)methanethiol with structurally or functionally related compounds:

Compound Structure Key Properties Biological/Environmental Role
(5-Bromopyridin-2-yl)methanethiol Pyridine ring with Br (C5) and -CH₂SH (C2) High nucleophilicity (thiol group), UV absorption due to aromatic bromine Likely intermediate in organosulfur synthesis; limited direct studies
Methanethiol (CH₃SH) CH₃-SH Volatile, toxic, strong odor; participates in sulfur cycling Produced by methanotrophs to detoxify environments ; cheese ripening by Brevibacterium
Dimethyl Disulfide (DMDS) CH₃-S-S-CH₃ Oxidized form of methanethiol; less volatile Formed via methanethiol oxidation; contributes to cheese flavor
Cysteine (HS-CH₂-CH(NH₂)-COOH) Amino acid with thiol group Redox-active, participates in protein folding and metal binding Central to metabolic pathways (e.g., cystathionine lyase reactions )

Reactivity and Stability

  • The thiol group may undergo oxidation to disulfides or conjugation with metals.
  • Methanethiol: Rapidly oxidized to DMDS or dimethyl trisulfide (DMTS) in aerobic conditions . Inhibits methane oxidation in methanotrophs unless degraded via methanethiol oxidase (MtoX) .
  • Cysteine: Thiol group participates in disulfide bond formation; non-enzymatic conversion to methanethiol is less efficient than enzymatic pathways (e.g., methionine-γ-lyase) .

Analytical and Measurement Techniques

  • Gas Chromatography (GC): Used to measure volatile methanethiol in blood (normal human levels: 229 ± 29 pmol/mL) .
  • Metatranscriptomics : Identifies enzymes like methionine-γ-lyase (MGL) responsible for methanethiol production in microbial communities .

Biological Activity

(5-Bromopyridin-2-yl)methanethiol is a pyridine derivative characterized by a bromine atom at the 5-position and a methanethiol group at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and other therapeutic areas.

  • Molecular Formula : C₆H₆BrNS
  • Molecular Weight : 204.09 g/mol
  • IUPAC Name : (5-bromopyridin-2-yl)methanethiol

The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which can influence its biological activity.

The biological activity of (5-Bromopyridin-2-yl)methanethiol is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. Additionally, the bromine atom may engage in halogen bonding, enhancing molecular interactions within biological systems.

Antimicrobial Activity

Research indicates that (5-Bromopyridin-2-yl)methanethiol exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to be effective against both Gram-positive and Gram-negative bacteria. The compound demonstrated a selective mechanism against Chlamydia species, suggesting potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the disruption of cellular signaling pathways. Its ability to modulate enzyme activity could play a significant role in inhibiting tumor growth .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (5-Bromopyridin-2-yl)methanethiol revealed that it significantly reduced the viability of Chlamydia-infected HEp-2 cells. The compound was found to affect chlamydial inclusion numbers, size, and morphology, indicating a targeted action against this pathogen .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Chlamydia trachomatis16 µg/mL

Study 2: Anticancer Activity

In vitro studies demonstrated that (5-Bromopyridin-2-yl)methanethiol could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Toxicity and Safety Profile

Toxicological assessments indicate that (5-Bromopyridin-2-yl)methanethiol exhibits low toxicity towards human cell lines at therapeutic concentrations. However, further studies are necessary to evaluate its long-term safety and potential side effects in vivo.

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